molecular formula C16H12ClN3O B4876059 6-chloro-N-(2-methyl-8-quinolinyl)nicotinamide

6-chloro-N-(2-methyl-8-quinolinyl)nicotinamide

Cat. No.: B4876059
M. Wt: 297.74 g/mol
InChI Key: DOYJEENKWVKTJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-(2-methyl-8-quinolinyl)nicotinamide, also known as CQNA, is a synthetic compound that belongs to the class of nicotinamide derivatives. It has been studied for its potential use in scientific research, particularly in the fields of biochemistry and pharmacology. CQNA has been found to exhibit a range of biochemical and physiological effects, and its mechanism of action is still being investigated.

Mechanism of Action

The exact mechanism of action of 6-chloro-N-(2-methyl-8-quinolinyl)nicotinamide is still being investigated, but it is believed to act as an inhibitor of certain enzymes and receptors. It has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair. This compound has also been found to bind to the sigma-1 receptor, a protein involved in a variety of cellular processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and has been investigated as a potential anti-cancer agent. This compound has also been found to modulate the activity of ion channels, and has been studied for its potential use in treating neurological disorders such as epilepsy and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 6-chloro-N-(2-methyl-8-quinolinyl)nicotinamide in lab experiments is that it is a synthetic compound, which allows for precise control over its purity and concentration. However, one limitation is that its mechanism of action is still being investigated, which may make it difficult to interpret experimental results.

Future Directions

There are several areas of future research that could be pursued with 6-chloro-N-(2-methyl-8-quinolinyl)nicotinamide. One potential direction is to further investigate its mechanism of action, particularly with regards to its binding to the sigma-1 receptor. Another potential direction is to explore its potential use in treating neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, this compound could be studied for its potential use in combination with other anti-cancer agents to enhance their efficacy.

Synthesis Methods

The synthesis of 6-chloro-N-(2-methyl-8-quinolinyl)nicotinamide involves a multi-step process that begins with the reaction of 6-chloronicotinic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-methyl-8-quinolinol to produce the intermediate, which is further reacted with nicotinamide to yield the final product. The purity and yield of this compound can be improved through various purification techniques, such as recrystallization and column chromatography.

Scientific Research Applications

6-chloro-N-(2-methyl-8-quinolinyl)nicotinamide has been studied for its potential use in scientific research, particularly in the fields of biochemistry and pharmacology. It has been found to exhibit a range of biochemical and physiological effects, and has been used as a tool compound to investigate various biological processes.

Properties

IUPAC Name

6-chloro-N-(2-methylquinolin-8-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c1-10-5-6-11-3-2-4-13(15(11)19-10)20-16(21)12-7-8-14(17)18-9-12/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYJEENKWVKTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)C3=CN=C(C=C3)Cl)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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